molecular formula C7H10O3 B098551 2-Oxocyclohexanecarboxylic acid CAS No. 18709-01-8

2-Oxocyclohexanecarboxylic acid

Cat. No. B098551
CAS RN: 18709-01-8
M. Wt: 142.15 g/mol
InChI Key: POROIMOHDIEBBO-UHFFFAOYSA-N
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Patent
US08987319B2

Procedure details

To a solution of 2,4,5-trichloroaniline (2.48 g, 12.6 mmol) in H2O (5 mL), cooled to 0° C., conc. HCl (7.5 mL) was added, and then stirred for 20 min. NaNO2 (0.87 g, 12.0 mmol) dissolved in water (5 mL), was added slowly and the reaction was continued at 0° C. for 1 h, filtered and the filtrate was used further. In another setup, ethyl 2-oxocyclohexanecarboxylate (2.0 g, 12.0 mmol) was added to 5N NaOH (0.56 g) and stirred for 16 h. The reaction mixture was cooled to 0° C., conc. HCl (1.2 mL) was added slowly, stirred for another 45 min. to obtain 2-oxocyclohexanecarboxylic acid which was added to the filtrate (prepared above) at 0° C. The resulting yellow solid precipitate was filtered, air dried to give the title compound (1.7 g, 44%) which was used in the next step without any spectroscopic analysis.
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.87 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
0.56 g
Type
reactant
Reaction Step Four
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC1C=C(Cl)C(Cl)=CC=1N.Cl.N([O-])=O.[Na+].[O:16]=[C:17]1[CH2:22][CH2:21][CH2:20][CH2:19][CH:18]1[C:23]([O:25]CC)=[O:24].[OH-].[Na+]>O>[O:16]=[C:17]1[CH2:22][CH2:21][CH2:20][CH2:19][CH:18]1[C:23]([OH:25])=[O:24] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
2.48 g
Type
reactant
Smiles
ClC1=C(N)C=C(C(=C1)Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.87 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
O=C1C(CCCC1)C(=O)OCC
Name
Quantity
0.56 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
WAIT
Type
WAIT
Details
the reaction was continued at 0° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
stirred for another 45 min.
Duration
45 min

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O=C1C(CCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.